molecular formula C14H26O2 B12652899 1-Cyclohexyl-2-methylpropyl butyrate CAS No. 63573-83-1

1-Cyclohexyl-2-methylpropyl butyrate

Cat. No.: B12652899
CAS No.: 63573-83-1
M. Wt: 226.35 g/mol
InChI Key: ZENUMDIFMRNKGX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methylpropyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction between butyric acid and 1-cyclohexyl-2-methylpropanol. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-2-methylpropyl butyrate can be synthesized through esterification. The typical method involves the reaction of butyric acid with 1-cyclohexyl-2-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining the reaction equilibrium and improving yield .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-methylpropyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Cyclohexyl-2-methylpropyl butyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in the context of its fragrance properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-methylpropyl butyrate primarily involves its hydrolysis to butyric acid and 1-cyclohexyl-2-methylpropanol. Butyric acid is known to have various biological effects, including anti-inflammatory properties and the ability to modulate gene expression through histone modification. The ester itself may interact with olfactory receptors, contributing to its fragrance properties .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2-methylpropyl acetate: Similar structure but with an acetate group instead of a butyrate group.

    1-Cyclohexyl-2-methylpropyl propionate: Similar structure but with a propionate group instead of a butyrate group.

    Cyclohexyl butyrate: Lacks the 2-methylpropyl group, simpler structure.

Uniqueness

1-Cyclohexyl-2-methylpropyl butyrate is unique due to its specific ester linkage and the presence of both cyclohexyl and 2-methylpropyl groups.

Properties

CAS No.

63573-83-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(1-cyclohexyl-2-methylpropyl) butanoate

InChI

InChI=1S/C14H26O2/c1-4-8-13(15)16-14(11(2)3)12-9-6-5-7-10-12/h11-12,14H,4-10H2,1-3H3

InChI Key

ZENUMDIFMRNKGX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C1CCCCC1)C(C)C

Origin of Product

United States

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